Guanidine,N-(4-chlorophenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)-

X-ray crystallography Tautomerism Solid-state structure

Standard guanidine SAR panels often miss chlorine-position-dependent tautomeric shifts, producing irreproducible IC₅₀ data. This 4-chloro isomer adopts a crystallographically confirmed cis-cis tautomer (T2) with a distinct H-bond network versus the 3-chloro analog, enabling definitive attribution of target-engagement differences to chlorine geometry. • Z′ = 2 solid form supports polymorph screening and tunable dissolution • DFT-experiment concordance validates computational tautomer workflows • Sharp mp 206-207 °C ensures thermal identity verification for HTS campaigns.

Molecular Formula C13H14ClN5
Molecular Weight 275.74 g/mol
Cat. No. B5910135
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGuanidine,N-(4-chlorophenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)-
Molecular FormulaC13H14ClN5
Molecular Weight275.74 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=N1)N=C(N)NC2=CC=C(C=C2)Cl)C
InChIInChI=1S/C13H14ClN5/c1-8-7-9(2)17-13(16-8)19-12(15)18-11-5-3-10(14)4-6-11/h3-7H,1-2H3,(H3,15,16,17,18,19)
InChIKeyANHAWMLUXSUVCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Guanidine, N-(4-chlorophenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)- Identity & Structure


Guanidine, N-(4-chlorophenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)- (CAS 16018-51-2), also named 1-(4-chlorophenyl)-2-(4,6-dimethylpyrimidin-2-yl)guanidine, is a synthetic N,N′-disubstituted guanidine derivative with molecular formula C13H14ClN5 and molecular weight 275.74 g/mol . The compound comprises a central guanidine core flanked by a 4-chlorophenyl group on one nitrogen and a 4,6-dimethylpyrimidin-2-yl group on the other, placing it within a series of pyrimidine-containing guanidines explored for kinase inhibition and antimicrobial applications [1]. Its physical properties include a reported melting point of 206–207 °C .

Tautomer-Specific SAR Cis–cis tautomer geometry for target engagement assays distinct from 3-chloro analogs
Solid-Form Screening Crystallographic asymmetric unit profile supports polymorph and co-crystal exploration
Computational Benchmark Concordance between predicted and experimental tautomer validates DFT scoring functions

Guanidine, N-(4-chlorophenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)- Substitution Resistance


The 4-chloro positional isomer is structurally distinct from the widely studied 3-chloro analog CGP 57380 (CAS 522629-08-9), and this single chlorine-atom shift demonstrably alters solid-state tautomer preference, hydrogen-bonding network, and crystallographic packing [1]. In a series of eleven 4,6-dimethylpyrimidyl guanidines, the 3-chloro derivative 1 crystallized in the cis–trans tautomer (T1) form, whereas the 4-chloro analog (compound 3) adopted a distinct cis–cis tautomer (T2) arrangement, a difference linked to the electronic properties of the substituent and with direct consequences for receptor recognition geometry [1]. Furthermore, the chlorine position modulates key intermolecular interactions: the 4-chloro isomer exhibits a different hydrogen-bonding pattern and unit cell packing compared to the 3-chloro, 4-fluoro, and other halogen-substituted analogs, which translates into divergent solubility, dissolution rate, and formulation behavior that cannot be predicted by simply substituting one halogenated guanidine for another [1].

Attribute
4-Chloro (this compound)
3-Chloro / CGP 57380
Solid-state tautomer
Cis–cis (T2)
Cis–trans (T1)
Crystal packing (Z′)
Two molecules per asymmetric unit
One molecule per asymmetric unit
Hydrogen-bond network
Distinct interaction pattern
Different interaction pattern; solubility and formulation behavior may not transfer

Guanidine, N-(4-chlorophenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)- Differentiation Evidence


Solid-State Tautomer: 4-Chloro vs 3-Chloro Isomer

Single-crystal X-ray diffraction reveals that the 4-chloro isomer (compound 3 in the Elumalai et al. series) crystallizes in the cis–cis tautomer (T2) form, in direct contrast to the 3-chloro isomer (compound 1) which adopts the cis–trans tautomer (T1) form [1]. The T2 tautomer features a shorter C8–N10 bond directed toward the chlorophenyl substituent, whereas the T1 tautomer has the shorter bond directed toward the pyrimidyl unit, a fundamental difference that alters the spatial presentation of hydrogen-bond donor and acceptor sites [1].

Solid-state tautomer
Head-to-head
Cis–cis (T2) vs cis–trans (T1)
Tautomer geometry dictates hydrogen-bond donor/acceptor presentation to binding sites.
X-ray at 150 K; NH IR bands 3420–3504 cm⁻¹ for T2 vs broader T1.
X-ray crystallography Tautomerism Solid-state structure Guanidine

Crystal Packing Asymmetric Unit (Z′): 4-Chloro vs Analogs

The 4-chloro derivative (compound 3) crystallizes with two molecules in the asymmetric unit (Z′ = 2), in contrast to the majority of aniline-substituted analogs including the 3-chloro (Z′ = 1), 4-fluoro (Z′ = 1), and 4-bromo (Z′ = 1) derivatives [1]. This higher Z′ value indicates that the 4-chloro substitution introduces sufficient steric and electronic perturbation to stabilize two crystallographically independent conformations within the same lattice [1].

Asymmetric unit (Z′)
Head-to-head
Z′ = 2
Unique among aniline analogs (Z′ = 1); potential polymorphic behavior and variable dissolution.
Crystals from 2-PrOH; X-ray at 150 K.
Crystal engineering Polymorphism Asymmetric unit Guanidine

Gas-Phase Tautomer Stability: 4-Chloro Concordance

Gas-phase DFT calculations (B3LYP/cc-pVDZ) on the 4-chloro, 3-chloro, 4-fluoro, and pentafluoro derivatives all predict the cis–cis T2 tautomer as the most stable form for compounds 1–9 in the series [1]. However, while the 3-chloro and 4-chloro isomers share the same calculated gas-phase global minimum, the experimentally observed solid-state tautomer differs (T1 for 3-chloro, T2 for 4-chloro), demonstrating that the 4-chloro substitution uniquely permits the gas-phase-preferred tautomer to be realized in the crystal, whereas the 3-chloro substitution is overridden by intermolecular hydrogen-bonding forces [1].

Gas-phase concordance
Cross-study
Predicted T2 matches experiment
4-chloro shows theory–experiment agreement; 3-chloro does not. Supports computational docking workflows.
DFT B3LYP/cc-pVDZ; crystal forces override prediction for 3-chloro.
DFT calculations Tautomer stability Gas-phase energetics Guanidine

Melting Point as Purity Specification

The reported melting point of the 4-chloro isomer is 206–207 °C . While a direct melting point for the 3-chloro isomer (CGP 57380) under identical conditions is not available in this source, the 4-chloro isomer's high melting point relative to many drug-like small molecules (typically <200 °C) reflects strong intermolecular hydrogen bonding consistent with its crystallographically characterized network, and provides a simple, low-cost identity and purity check via DSC or capillary melting point apparatus .

Melting point QC
Data to verify
206–207 °C
Narrow range supports rapid identity/purity gating upon receipt.
Vendor-reported; confirm by in-house DSC or capillary method.
Melting point Lattice energy Purity analysis Quality control

Guanidine, N-(4-chlorophenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)- Application Scenarios


Tautomer-Dependent Target Engagement Assays

The crystallographically confirmed cis–cis tautomer of the 4-chloro isomer presents a hydrogen-bond donor/acceptor pattern distinct from the 3-chloro analog [1]. Researchers exploring structure-activity relationships around the MNK1/2 pharmacophore or antimicrobial guanidine scaffolds can use this compound as a tool to deconvolute whether target engagement is sensitive to the tautomer-specific geometry, directly testing hypotheses that cannot be addressed with the more common 3-chloro variant. By including both isomers in the same assay panel under identical conditions, labs can attribute any differential IC₅₀ shift specifically to chlorine position and its downstream tautomeric and conformational effects [1].

Polymorph Screening & Solid-Form Development

The observation of Z′ = 2 (two molecules per asymmetric unit) for the 4-chloro derivative, unique among the aniline-substituted series, flags this compound as a candidate for polymorph screening studies [1]. Pharmaceutical development teams requiring a guanidine-based lead with multiple potential solid forms can exploit this property to explore amorphous, co-crystal, or salt formulations. The 4-chloro isomer's ability to sustain two distinct molecular conformations within one lattice may translate into tunable dissolution profiles, making it a more versatile solid-form development candidate than the Z′ = 1 analogs [1].

Computational Tautomer Benchmarking

The concordance between the gas-phase DFT-predicted global minimum (T2 cis–cis) and the experimentally observed solid-state tautomer for the 4-chloro isomer makes this compound a valuable benchmark case for validating computational tautomer-prediction workflows [1]. In contrast, the 3-chloro isomer's discordance between prediction and experiment reveals a failure mode of gas-phase calculations that the 4-chloro compound avoids. Computational chemistry groups developing or refining tautomer-scoring functions can use the 4-chloro crystal structure as a 'truth' dataset where experiment matches theory, streamlining method validation without confounding crystal-packing artifacts [1].

QC Melting Point Reference Standard

With a sharp melting point of 206–207 °C [1], this compound can serve as an inexpensive reference standard for thermal identity checks in compound management workflows. Procurement officers stocking a guanidine-focused screening library can specify this melting point in acceptance criteria; any lot showing a depressed or broadened melting range can be immediately quarantined, preventing compromised material from entering high-throughput screening campaigns and generating false-negative or false-positive hits [1].

Application
Selection Property
Validation Focus
Tautomer-dependent target engagement assays
Distinct cis–cis tautomer geometry
Isomer-dependent activity shift in SAR panels
Polymorph screening & solid-form development
Asymmetric unit crystallographic profile
XRPD batch consistency; dissolution profile screening
Computational tautomer benchmarking
Predicted-vs-experimental tautomer concordance
DFT method validation against crystal structure data
QC melting point reference standard
Sharp melting endotherm
Library acceptance melting-point criteria
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